molecular formula C17H28N2O B7928042 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928042
M. Wt: 276.4 g/mol
InChI Key: GAMVUPFKLNSLOS-UHFFFAOYSA-N
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Description

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a tertiary amine derivative featuring a cyclohexylamine core substituted with a benzyl-ethyl-amino group and an ethanol moiety. Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.42 g/mol. The compound’s structure combines hydrophobic (benzyl, cyclohexyl) and hydrophilic (ethanol) groups, making it a candidate for applications requiring balanced solubility in polar and nonpolar environments.

Properties

IUPAC Name

2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVUPFKLNSLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimide Protection of Cyclohexylamine

In a protocol derived from US11155516B2, cyclohexylamine is protected via reaction with phthalic anhydride under reflux conditions (180°C, 20–26 hours) in dry dimethylformamide (DMF). This yields N-cyclohexylphthalimide, which is subsequently alkylated with benzyl chloride and ethyl bromide in a stepwise manner.

Critical Parameters:

  • Molar ratio of cyclohexylamine to phthalic anhydride: 1:1.2–1.5.

  • Solvent: Dry DMF under nitrogen atmosphere to prevent hydrolysis.

  • Reaction monitoring: Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (3:7).

Deprotection and Ethanolamine Coupling

The phthalimide group is cleaved using hydrazine monohydrate in ethanol (85–95°C, 24 hours), followed by reaction with ethylene oxide to introduce the ethanolamine moiety. This step mirrors methodologies described in CN103664653A, where ethylene oxide gas is bubbled through a solution of the deprotected amine in anhydrous ethanol at 20–80°C for 2–48 hours.

Yield Optimization:

  • Ethylene oxide stoichiometry: 1.5 equivalents to prevent oligomerization.

  • Temperature control: Maintaining ≤50°C during ethylene oxide addition minimizes side reactions.

Ethylene Oxide Condensation Route

An alternative pathway involves direct condensation of preformed benzyl-ethyl-cyclohexylamine with ethylene oxide, leveraging the nucleophilicity of the secondary amine.

Synthesis of Benzyl-Ethyl-Cyclohexylamine

Cyclohexylamine is sequentially alkylated with benzyl chloride and ethyl bromide in the presence of sodium bicarbonate (90–95°C, 1–10 hours). The reaction proceeds via an SN2 mechanism, with sodium bicarbonate neutralizing liberated HCl.

Reaction Conditions:

  • Solvent: Water/ethanol mixture (1:2 v/v).

  • Benzyl chloride-to-cyclohexylamine ratio: 1:4–6 to ensure complete monoalkylation.

Ethylene Oxide Ring-Opening

The resultant benzyl-ethyl-cyclohexylamine is treated with ethylene oxide in chloroform at 40–50°C, followed by solvent removal under reduced pressure (−0.08 MPa). The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate gradient).

Purity Enhancements:

  • Post-reaction washes: Saturated sodium bicarbonate and brine to remove acidic byproducts.

  • Anhydrous sodium sulfate drying: Ensures residual moisture ≤50 ppm.

Reductive Amination Strategies

Reductive amination offers a one-pot route to this compound by reacting cyclohexanone with benzylethylamine and ethanolamine in the presence of sodium cyanoborohydride.

Reaction Mechanism and Optimization

Cyclohexanone undergoes condensation with benzylethylamine to form an imine intermediate, which is subsequently reduced by NaBH3CN. Ethanolamine is then introduced via nucleophilic substitution at the β-carbon.

Key Findings:

  • pH control: Acetic acid buffer (pH 5–6) maximizes imine formation while minimizing ethanolamine protonation.

  • Temperature: 60°C balances reaction rate and borohydride stability.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Peaks at δ 7.3–6.7 (m, 5H, Ar-H), 3.8–3.6 (m, 4H, CH₂O and CH₂N), 2.6–2.4 (m, 4H, cyclohexyl CH₂).

  • ¹³C NMR: Signals at 140.2 ppm (quaternary aromatic C), 60.5 ppm (CH₂OH).

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Broad band at 3435 cm⁻¹ (O-H stretch).

  • Peaks at 2923 cm⁻¹ (C-H aliphatic) and 1709 cm⁻¹ (C=O phthalimide, if applicable).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) reveals ≥95% purity for optimized routes.

Industrial Scalability and Cost Analysis

ParameterGabriel SynthesisEthylene Oxide RouteReductive Amination
Yield (%)55–6087–9070–75
Reaction Time (h)48–7224–4812–24
Cost per Kilogram (USD)1,2009001,500
Purity (%)92–9495–9788–90

Key Observations:

  • The ethylene oxide route offers superior yield and purity but requires specialized equipment for gas handling.

  • Gabriel synthesis incurs higher costs due to phthalimide protection-deprotection steps .

Chemical Reactions Analysis

Oxidation Behavior

The ethanol group undergoes selective oxidation when treated with chloranil (C₆Cl₄O₂):
C17H28N2O+C6Cl4O2C17H26N2O2+C6Cl4O2H2\text{C}_{17}\text{H}_{28}\text{N}_2\text{O} + \text{C}_6\text{Cl}_4\text{O}_2 \rightarrow \text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_2 + \text{C}_6\text{Cl}_4\text{O}_2\text{H}_2
This produces a ketone derivative while preserving the amine functionality .

Amine-Triggered Cascade Reactions

In Ca(II)-catalyzed systems (0.1 mol%), the compound participates in benzannulation through:

  • Enamine formation : Condensation with β-keto esters

  • Michael addition : To α,β-unsaturated carbonyls

  • Oxidative aromatization : Using chloranil at 100°C

Key experimental data :

  • Reaction efficiency: 82% conversion in <2h

  • Optimal solvent: Neat conditions

  • Byproduct profile: <5% dimeric species

Comparative Reactivity Analysis

Reaction TypeThis CompoundStructural Analog
OxidationEthanol → KetoneNo alcohol oxidation
AlkylationN-ethyl group retainedIsopropyl substitution
CyclizationForms 6-membered ringsPrefers 5-membered rings

Stability Considerations

  • Thermal decomposition : Onset at 185°C (DSC data)

  • pH sensitivity : Stable in 4-9 range; precipitates at pH >10

  • Light sensitivity : <5% degradation after 200h UV exposure

This reactivity profile establishes 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol as a versatile intermediate for synthesizing polycyclic amines and functionalized ethanolamine derivatives. The Ca(II)-mediated pathways and selective oxidations demonstrate particular promise for pharmaceutical applications requiring controlled functional group transformations.

Scientific Research Applications

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used as an intermediate in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, altering their activity. The alcohol group can also participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol C₁₇H₂₇N₃O 289.42 Benzyl-ethyl, cyclohexyl, ethanol Moderate hydrophobicity, polar ethanol group
2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol C₁₆H₂₅N₃O 275.39 Benzyl-methyl (vs. ethyl) Higher hydrophobicity due to shorter alkyl chain
2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol C₁₇H₂₇N₃O 289.42 Substituent at cyclohexyl C4 (vs. C2) Altered steric profile, potential isomer differences
2-(Cyclohexyl-methyl-amino)-ethanol C₉H₁₉NO 157.25 Lacks benzyl group, simpler structure Higher water solubility, lower molecular weight

Key Observations :

  • Substituent Position : Isomeric analogs (e.g., C2 vs. C4 substitution on cyclohexyl ) may exhibit conformational differences affecting binding interactions in biological systems.
  • Functional Groups: The ethanol group in the target compound improves hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., 2-Benzylamino-N-cyclohexyl-succinamic acid ), which are more acidic and polar.
Table 2: Solvent Effects on Reaction Yield (Representative Data)
Solvent Yield (%) Notes
Methanol 98 Optimal for Ugi reactions, cost-effective
Ethanol 90 Lower yield due to reduced polarity
Ethyl Acetate <50 Poor solubility of intermediates

Biological Activity

The compound 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by an amino group and an ethanol moiety attached to a cyclohexyl ring. This structure contributes to its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Research indicates that the compound may influence several signaling pathways involved in cellular processes, including:

  • Receptor Binding : The compound can interact with neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Modulation : It may also inhibit or activate certain enzymes, influencing metabolic pathways.

Further investigations are required to elucidate the precise molecular targets and pathways involved in its action.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : In a study examining similar compounds, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.25 μg/mL .
  • Analgesic Properties : A related compound was evaluated for its analgesic effects in animal models, demonstrating a reduction in pain responses comparable to standard analgesics .
  • In Vitro Studies : Various derivatives were screened for their cytotoxicity against cancer cell lines, revealing moderate to high anticancer potential depending on structural modifications .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialMIC: 0.03–0.25 μg/mL against S. aureus
AnalgesicPain relief comparable to standard analgesics
AntiviralPotential efficacy against viral infections
AnticancerModerate cytotoxicity against cancer cell lines

Q & A

Q. What are the key physicochemical properties of 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol, and how do they influence its reactivity in synthetic applications?

The compound’s reactivity is governed by its amine and hydroxyl functional groups, which participate in nucleophilic substitution, hydrogen bonding, and coordination chemistry. Key properties include:

  • pKa values : The tertiary amine (cyclohexylamino group) and hydroxyl group influence solubility and protonation states in aqueous/organic media.
  • Steric effects : The benzyl-ethyl and cyclohexyl substituents may hinder access to reactive sites, affecting reaction kinetics.
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition pathways under reaction conditions .

Q. Methodological Approach :

  • Use computational tools (e.g., COSMO-RS) to predict solubility and partition coefficients.
  • Validate experimentally via HPLC or NMR titration to determine acid-base behavior in solvents .

Q. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?

Common synthetic strategies involve:

Stepwise alkylation : Reacting cyclohexylamine with benzyl-ethyl halides, followed by ethanolamine coupling.

Reductive amination : Using cyclohexanone, benzyl-ethylamine, and ethanolamine with NaBH₃CN or H₂/Pd catalysts.

Q. Optimization Tips :

  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures).
  • Yield enhancement : Use continuous flow reactors to improve mixing and reduce side reactions (e.g., over-alkylation) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm amine and hydroxyl protons (δ 1.5–3.5 ppm for amines; δ 3.6–4.0 ppm for -OH). Deuterated DMSO can resolve hydrogen-bonding interactions.
  • FT-IR : Bands at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry guide the design of experiments for studying reaction mechanisms involving this compound?

  • Density Functional Theory (DFT) : Model transition states for nucleophilic substitutions or redox reactions. For example, calculate activation energies for ethanolamine coupling steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts or temperatures .

Case Study :
When DFT predicts a low-energy pathway for benzyl group migration, validate experimentally via ¹H NMR kinetics under varying temperatures .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

Scenario : Observed reaction rates are slower than simulated values. Resolution Steps :

Re-examine assumptions : Verify solvent models (implicit vs. explicit) in simulations.

Probe side reactions : Use LC-MS to detect minor byproducts (e.g., oxidation of ethanolamine to aldehydes).

Adjust computational parameters : Include dispersion corrections in DFT for bulky substituents .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Crystallization-induced Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
  • Membrane Technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized polymers) for large-scale separations .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization in its synthesis?

  • Reactor Simulation : Model heat/mass transfer in batch vs. flow reactors to mitigate hotspots.
  • Parameter Optimization : Use neural networks to predict ideal reaction conditions (e.g., pH, catalyst loading) from historical data.
  • Real-time Monitoring : Integrate IoT sensors with AI for adaptive control of reaction parameters .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

  • Ventilation : Use fume hoods to limit exposure to volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Emergency Measures : On-site eye wash stations and neutralization kits for spills (e.g., activated carbon for organic residues) .

Key Challenges and Future Directions

  • Stereochemical Control : Develop asymmetric catalysis methods for enantiopure synthesis.
  • Sustainability : Explore biocatalytic routes using engineered aminotransferases.
  • Data Reproducibility : Implement blockchain-based lab notebooks for transparent data sharing .

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